

An In-depth Technical Guide to N-(3-Aminophenyl)-4-propoxybenzamide

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Compound of Interest

Compound Name: *N-(3-Aminophenyl)-4-propoxybenzamide*

CAS No.: 1020722-43-3

Cat. No.: B1384955

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This guide provides a comprehensive technical overview of **N-(3-Aminophenyl)-4-propoxybenzamide**, a molecule of interest in medicinal chemistry and drug discovery. While this specific compound is not extensively documented in publicly accessible chemical databases, this document extrapolates its chemical properties, proposes a viable synthetic route, and discusses its potential biological significance based on established principles and data from structurally related analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Nomenclature

The formal nomenclature for the compound of interest, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is **N-(3-aminophenyl)-4-propoxybenzamide**. This name is derived from its core structure: a benzamide scaffold where the amide nitrogen is substituted with a 3-aminophenyl group, and the benzoyl ring is substituted at the 4-position with a propoxy group.

Structural Identifiers

To facilitate unambiguous identification in chemical databases and research literature, the following identifiers have been computationally generated:

Identifier	Value
IUPAC Name	N-(3-aminophenyl)-4-propoxybenzamide
Canonical SMILES	<chem>CCCCOc1ccc(cc1)C(=O)Nc1cccc(c1)N</chem>
InChI	InChI=1S/C16H18N2O2/c1-2-7-20-15-10-8-13(9-11-15)16(19)18-14-5-3-6-12(17)4-14/h3-6,8-11H,2,7,17H2,1H3,(H,18,19)
InChIKey	Awaiting generation for novel compound
Molecular Formula	C ₁₆ H ₁₈ N ₂ O ₂
Molecular Weight	270.33 g/mol

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties of **N-(3-aminophenyl)-4-propoxybenzamide**. These values are derived from computational models and provide a foundational understanding of the molecule's likely behavior.

Property	Predicted Value	Significance in Drug Discovery
logP	-3.5	Indicates good lipophilicity, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA)	67.3 Å ²	Suggests good oral bioavailability.
Hydrogen Bond Donors	2	Contributes to solubility and target binding.
Hydrogen Bond Acceptors	3	Influences solubility and interaction with biological targets.
Rotatable Bonds	5	Provides conformational flexibility for target binding.
pKa (most acidic)	~14.5 (amide N-H)	Influences ionization state at physiological pH.
pKa (most basic)	~4.5 (aromatic amine)	Affects solubility and potential for salt formation.

Proposed Synthesis Pathway

While a specific synthesis for **N-(3-aminophenyl)-4-propoxybenzamide** is not documented, a reliable synthetic route can be designed based on well-established amide bond formation reactions. A common and effective method involves the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride.

A plausible two-step synthesis is proposed, starting from commercially available 4-propoxybenzoic acid and 3-nitroaniline. The nitro group serves as a precursor to the amine, which can be introduced in the final step to avoid side reactions during the amide coupling.

Step 1: Synthesis of N-(3-nitrophenyl)-4-propoxybenzamide

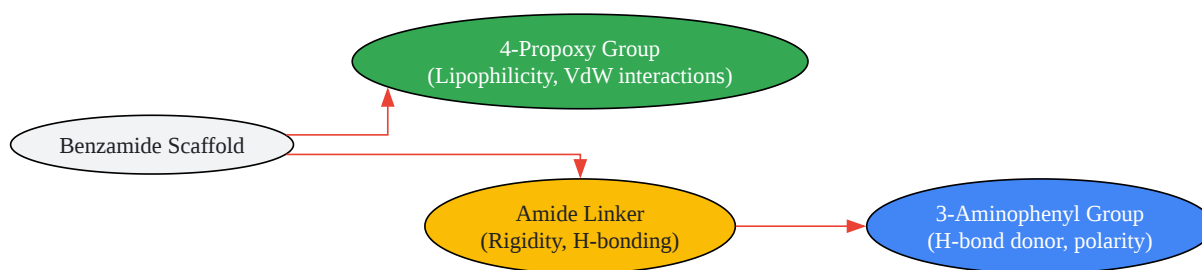
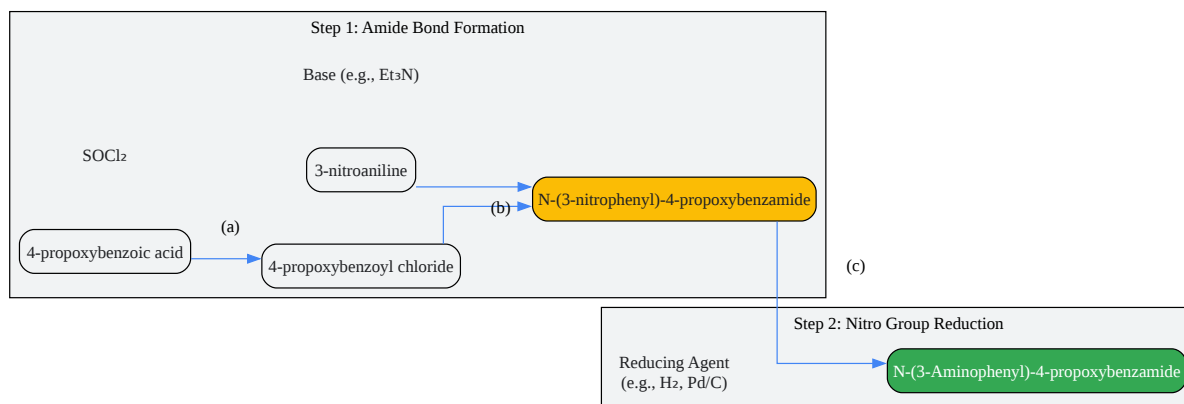
The first step involves the formation of the amide bond between 4-propoxybenzoyl chloride and 3-nitroaniline.

- **Reaction:** 4-propoxybenzoic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride. The resulting 4-propoxybenzoyl chloride is then reacted with 3-nitroaniline in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
- **Causality:** The conversion of the carboxylic acid to an acyl chloride is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly basic aromatic amine (3-nitroaniline). The base is essential to prevent the protonation of the amine, which would render it non-nucleophilic.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine to yield the target compound, **N-(3-aminophenyl)-4-propoxybenzamide**.

- **Reaction:** The nitro intermediate is reduced using standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using a metal-acid system like iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[1]
- **Self-Validation:** The choice of a mild reducing agent is important to avoid cleavage of the amide bond. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[2] The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product.



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Sources

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